![molecular formula C19H13FN2O4S B2726796 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-63-3](/img/structure/B2726796.png)
2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in patents . The synthesis methods involve the use of selective inhibitors of the Dopamine D2 receptor . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.Applications De Recherche Scientifique
Solid Support Synthesis
The synthesis of dibenz[b,f]oxazepin-11(10H)-ones through solid support methodologies demonstrates the compound's utility in creating libraries of heterocyclic compounds. This approach highlights the flexibility and high purity (>90%) of the final products, making it a valuable method in drug discovery and development processes (Ouyang, Tamayo, & Kiselyov, 1999).
Organocatalytic Asymmetric Synthesis
The organocatalyzed asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines affords various seven-member cyclic amines. This synthesis route is notable for its excellent yields, diastereo- and enantioselectivities, making it significant for the development of pharmaceuticals and asymmetric catalysts (Li, Lin, & Du, 2019).
COX-2 Inhibition
The structure-activity relationship studies of benzenesulfonamide derivatives have contributed to the identification of potent and selective COX-2 inhibitors. This research is pivotal for the development of new therapeutic agents for inflammation and pain management (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Antitumor Activity
Synthesis and evaluation of novel benzenesulfonamide derivatives have shown significant antitumor activity. This research underlines the importance of structural modifications in enhancing the selectivity and potency of anticancer agents (Sławiński & Brzozowski, 2006).
Synthesis of Novel Ring Systems
Research into the synthesis of novel thieno[4,3,2‐ef][1,4]benzoxazepine ring systems highlights the compound's role in creating new chemical entities with potential application in material science and pharmaceutical chemistry (Tomer, Shutske, & Friedrich, 1997).
Kynurenine 3-Hydroxylase Inhibition
The development of high-affinity inhibitors for kynurenine 3-hydroxylase based on benzenesulfonamide derivatives is crucial for exploring the therapeutic potential in treating neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Anticancer Agents Development
The synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide compounds, have demonstrated high anticancer potential, marking an important step in the search for new anticancer drugs (Tsai et al., 2016).
Mécanisme D'action
The mechanism of action of this compound is related to its inhibitory effect on the Dopamine D2 receptor . This makes it potentially useful in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propriétés
IUPAC Name |
2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKVTOTPHKPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

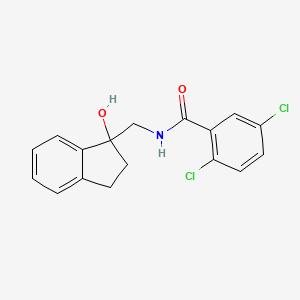
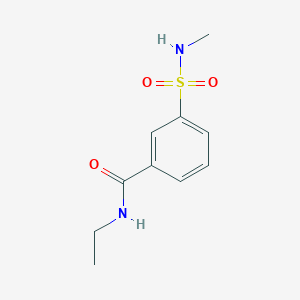
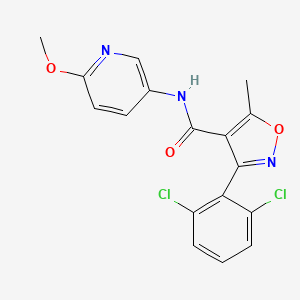
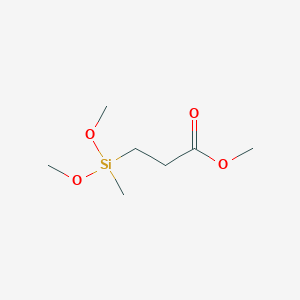


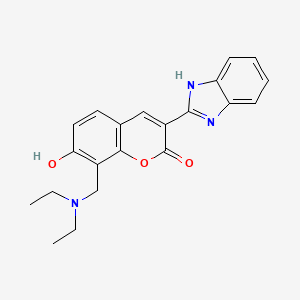
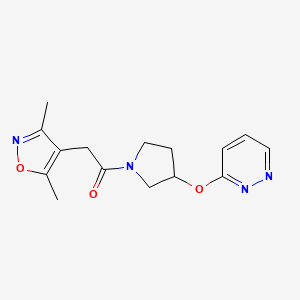
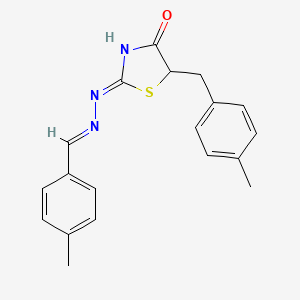
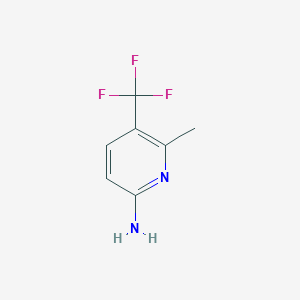

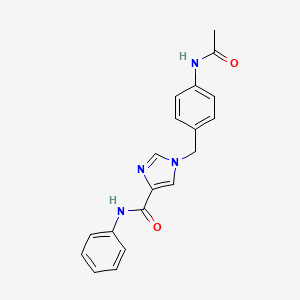
![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)